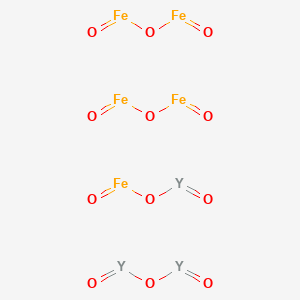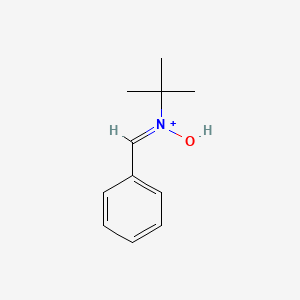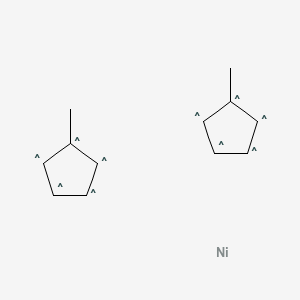
Potassium tantalum oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tantalum oxide, with the chemical formula KTaO₃, is a perovskite metal oxide semiconductor. It is known for its excellent electronic and optical properties, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium tantalum oxide can be synthesized through various methods. One common method involves the reaction of tantalum pentoxide (Ta₂O₅) with potassium carbonate (K₂CO₃) at high temperatures. The reaction typically occurs in a solid-state reaction furnace at temperatures around 1000°C .
Industrial Production Methods
In industrial settings, this compound is often produced through a process involving the fusion of niobium pentoxide (Nb₂O₅) with potassium oxide (K₂O) at elevated temperatures. The resulting product is then subjected to water leaching, evaporation, and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Potassium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of potassium, tantalum, and oxygen atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. For example, it reacts with hydrofluoric acid (HF) to form tantalum fluoride (TaF₅) and potassium fluoride (KF). The reaction conditions typically involve elevated temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include tantalum fluoride, potassium fluoride, and various intermediate compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium tantalum oxide has a wide range of scientific research applications due to its unique properties. It is used in:
Optoelectronics: Its high refractive index and good absorption properties make it suitable for use in optoelectronic devices.
Photocatalysis: It is an effective photo-assistive agent for water electrolysis and other photocatalytic processes.
Luminescence: Its electronic properties make it valuable in luminescent materials and devices.
Tunable Microwave Devices: It is used in the development of tunable microwave devices due to its dielectric properties.
Mecanismo De Acción
The mechanism of action of potassium tantalum oxide is primarily related to its electronic structure. The compound’s electronic properties are influenced by the arrangement of potassium, tantalum, and oxygen atoms in its crystal lattice. This arrangement allows for efficient absorption and emission of light, making it useful in optoelectronic and luminescent applications . Additionally, its high dielectric constant and low loss properties make it suitable for use in microwave devices .
Comparación Con Compuestos Similares
Potassium tantalum oxide is often compared with other perovskite metal oxide semiconductors, such as barium titanate (BaTiO₃), potassium niobate (KNbO₃), and strontium titanate (SrTiO₃). While these compounds share similar crystal structures, this compound is unique due to its combination of high refractive index, good absorption properties, and excellent dielectric properties . This makes it particularly valuable in applications requiring high-performance electronic and optical materials.
List of Similar Compounds
- Barium titanate (BaTiO₃)
- Potassium niobate (KNbO₃)
- Strontium titanate (SrTiO₃)
Propiedades
Fórmula molecular |
KO3Ta |
|---|---|
Peso molecular |
268.044 g/mol |
Nombre IUPAC |
potassium;oxido(dioxo)tantalum |
InChI |
InChI=1S/K.3O.Ta/q+1;;;-1; |
Clave InChI |
GTFKZOWFWFAWLD-UHFFFAOYSA-N |
SMILES canónico |
[O-][Ta](=O)=O.[K+] |
Descripción física |
White odorless powder; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


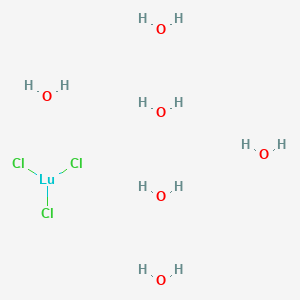
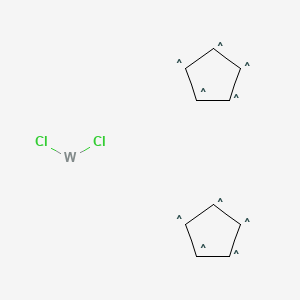
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


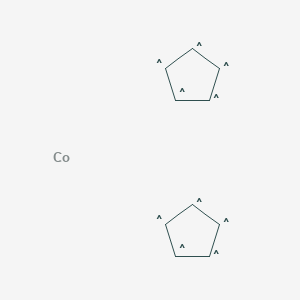
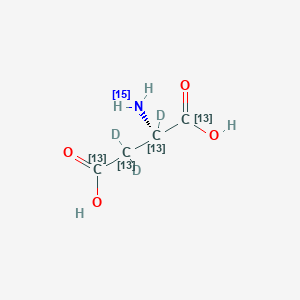


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
